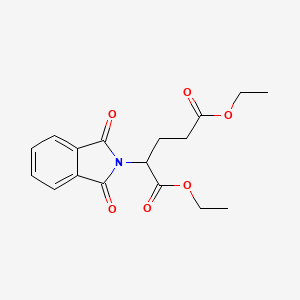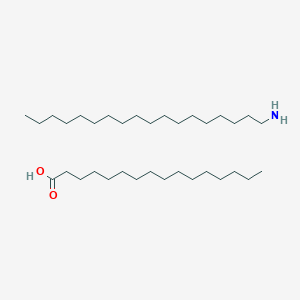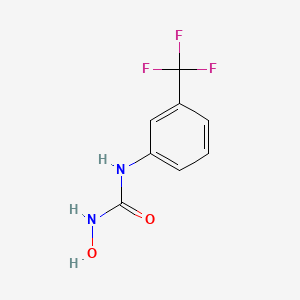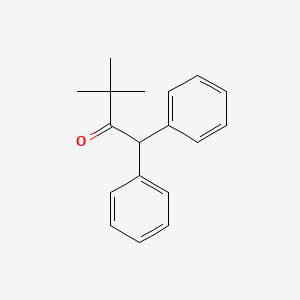
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diéthylamino-N-(1,5-diméthyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acétamide est un composé organique synthétique Il se caractérise par sa structure unique, qui comprend un groupe diéthylamino, un cycle pyrazolone et une partie acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-Diéthylamino-N-(1,5-diméthyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acétamide implique généralement les étapes suivantes :
Formation du cycle pyrazolone : Le cycle pyrazolone peut être synthétisé par réaction de l’hydrazine avec un β-cétoester en milieu acide.
Introduction du groupe diéthylamino : Le groupe diéthylamino peut être introduit par des réactions de substitution nucléophile en utilisant la diéthylamine.
Formation de l’acétamide : L’étape finale implique la formation de la partie acétamide par réaction du composé intermédiaire avec l’anhydride acétique ou le chlorure d’acétyle.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe diéthylamino ou du cycle pyrazolone.
Réduction : Les réactions de réduction pourraient cibler les groupes carbonyle présents dans le composé.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à différentes positions sur la molécule.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendront des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation.
Biologie
En recherche biologique, le composé pourrait être étudié pour son potentiel en tant qu’agent pharmacologique. Ses interactions avec des cibles biologiques telles que les enzymes ou les récepteurs pourraient être intéressantes.
Médecine
En médecine, le composé pourrait être étudié pour son potentiel thérapeutique. Cela pourrait inclure des études sur son efficacité et sa sécurité en tant que candidat médicament.
Industrie
Dans les applications industrielles, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes or receptors could be of interest.
Medicine
In medicine, the compound might be explored for its therapeutic potential. This could include studies on its efficacy and safety as a drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de 2-Diéthylamino-N-(1,5-diméthyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acétamide dépendrait de ses interactions spécifiques avec des cibles moléculaires. Cela pourrait impliquer une liaison à des enzymes, des récepteurs ou d’autres protéines, conduisant à une modulation de leur activité. Les voies impliquées pourraient inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Diéthylamino-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-YL)-acétamide : Un composé similaire avec un groupe phényle au lieu d’un groupe PH.
2-Diéthylamino-N-(1,5-diméthyl-3-oxo-2-méthyl-2,3-dihydro-1H-pyrazol-4-YL)-acétamide : Un composé similaire avec un groupe méthyle au lieu d’un groupe PH.
Unicité
L’unicité de 2-Diéthylamino-N-(1,5-diméthyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acétamide réside dans son motif de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C17H24N4O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H24N4O2/c1-5-20(6-2)12-15(22)18-16-13(3)19(4)21(17(16)23)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,18,22) |
Clé InChI |
DMVTXWXNKZYLHD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)






![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)






